Dimethyldibenzylidene sorbitol

Description

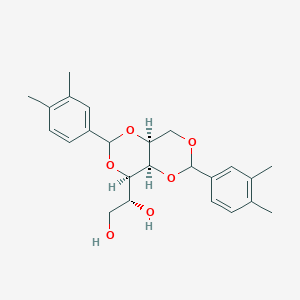

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-[(4R,4aR,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O6/c1-13-5-7-17(9-15(13)3)23-27-12-20-22(30-23)21(19(26)11-25)29-24(28-20)18-8-6-14(2)16(4)10-18/h5-10,19-26H,11-12H2,1-4H3/t19-,20+,21-,22-,23?,24?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEWWNPYDDHZDI-JJKKTNRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2OCC3C(O2)C(OC(O3)C4=CC(=C(C=C4)C)C)C(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2OC[C@H]3[C@@H](O2)[C@H](OC(O3)C4=CC(=C(C=C4)C)C)[C@@H](CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051297 | |

| Record name | 1,3:2,4-Bis(3,4-dimethylbenzylidene)-D-sorbitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals | |

| Record name | D-Glucitol, 1,3:2,4-bis-O-[(3,4-dimethylphenyl)methylene]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

135861-56-2 | |

| Record name | Bis(3,4-dimethylbenzylidene) sorbitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135861-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyldibenzylidene sorbitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135861562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucitol, 1,3:2,4-bis-O-[(3,4-dimethylphenyl)methylene]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3:2,4-Bis(3,4-dimethylbenzylidene)-D-sorbitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Glucitol, 1,3:2,4-bis-O-[(3,4-dimethylphenyl)methylene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLDIBENZYLIDENE SORBITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR857KD5X9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of DMDBS as a Nucleating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol, commonly known as DMDBS, is a third-generation sorbitol-based clarifying agent that functions as a highly effective soluble nucleating agent for various semi-crystalline polymers, most notably isotactic polypropylene (iPP). Unlike traditional particulate nucleating agents, DMDBS operates through a sophisticated mechanism of self-assembly within the polymer melt. This guide provides an in-depth technical overview of its core mechanism of action, the resultant impact on polymer properties, and the key experimental protocols used for its characterization.

The Core Mechanism of Action: From Dissolution to Nucleation

The nucleating effect of DMDBS is not instantaneous but follows a distinct, temperature-dependent pathway involving dissolution, self-assembly, and templated crystallization. The process is driven by non-covalent interactions, primarily hydrogen bonding, which leads to the formation of a supramolecular structure.[1][2]

The Step-by-Step Mechanism

-

Dissolution in Polymer Melt: At elevated processing temperatures (e.g., >220°C), DMDBS dissolves in the molten polymer, forming a homogeneous solution.[3][4] Its efficiency is linked to its solubility, which is typically optimal at concentrations below 1 wt%.[5]

-

Self-Assembly Upon Cooling: As the polymer melt cools, the solubility of DMDBS decreases. Before the polymer begins to crystallize, the DMDBS molecules self-assemble via hydrogen bonds between their free hydroxyl groups.[2][6]

-

Formation of a Nanofibrillar Network: This self-assembly process results in the formation of a three-dimensional, sample-spanning network of fine, interconnected nanofibrils.[6][7] These fibrils typically have diameters in the range of 10 nm.[1] The temperature at which this network forms can be detected by a sharp increase in the melt's viscosity.[4]

-

Heterogeneous Nucleation: The vast surface area of this nanofibrillar network provides an abundance of active sites for the heterogeneous nucleation of polymer crystals.[6] This network effectively lowers the energy barrier for crystal nucleation.[6]

-

Templated Crystallization: The surface of the DMDBS fibrils can act as a template, promoting the adsorption and spatial arrangement of polymer chains from the melt into ordered, helical conformations, which significantly accelerates the crystallization process.[6] For syndiotactic polypropylene, DMDBS has been shown to stabilize specific ttgg conformers, which are precursors to the helical crystal structure, inducing them to pre-orient and form initial nuclei.[8]

This multi-stage process transforms the polymer's crystallization from a slower, homogeneous nucleation to a rapid and widespread heterogeneous nucleation event.[6]

Caption: Logical flow of the DMDBS mechanism of action.

Quantitative Impact on Polymer Properties

The formation of the DMDBS fibrillar network profoundly alters the thermal, mechanical, and optical properties of the host polymer by refining its crystalline microstructure. The primary effect is the creation of a high density of nuclei, which leads to the growth of a large number of small, uniform spherulites instead of fewer, larger ones.[9]

Data Presentation

The following tables summarize the quantitative effects of DMDBS on key polymer properties as documented in the literature.

Table 1: Effect of DMDBS on Thermal Properties of Isotactic Polypropylene (iPP)

| Parameter | Neat iPP | iPP with DMDBS | % Change / ΔT | Reference |

|---|---|---|---|---|

| Onset Crystallization Temp. (Tc) | ~110-115 °C | ~126-131 °C | +11 °C | [6] |

| Crystallization Temp. (Tc) | (Not specified) | (Not specified) | +16 °C | [4] |

| Crystallization Temp. (Tc) | (Not specified) | (Not specified) | +17-21 °C | [3] |

| Relative Crystallinity (Xc) | Varies | Generally Unaltered | ~0% |[5] |

Table 2: Effect of DMDBS on Mechanical Properties of Injection-Molded Isotactic Polypropylene (iPP)

| Property | Neat iPP | iPP with DMDBS | % Improvement | Reference |

|---|---|---|---|---|

| Tensile Strength | (Baseline) | (Increased) | 15% | [6] |

| Elastic Modulus | (Baseline) | (Increased) | 55% | [6] |

| Impact Strength | 3.63 kJ/m² | 3.71 kJ/m² | 2.2% |[10] |

Experimental Protocols for Characterization

A multi-faceted approach employing several analytical techniques is required to fully characterize the effects of DMDBS on a polymer. The most common methods include Differential Scanning Calorimetry (DSC), Wide-Angle X-ray Diffraction (WAXD), and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of transition temperatures like crystallization (Tc) and melting (Tm), as well as the degree of crystallinity.

-

Experimental Protocol (Non-Isothermal Crystallization):

-

A small sample (5-10 mg) is hermetically sealed in an aluminum pan.[11]

-

The sample is heated to a temperature well above its melting point (e.g., 230-235°C for PP) and held isothermally for 3-5 minutes to erase any prior thermal history.

-

The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition. The exothermic peak recorded during this cooling scan corresponds to crystallization (Tc).[12]

-

A subsequent heating scan, typically at the same rate (10°C/min), is performed to record the endothermic melting peak (Tm).[12]

-

The degree of crystallinity can be calculated from the enthalpy of melting.

-

Wide-Angle X-ray Diffraction (WAXD)

-

Principle: WAXD is used to identify the specific crystalline polymorphs (e.g., α, β, or γ forms in iPP) and to quantify the degree of crystallinity based on the diffraction pattern of X-rays passing through the sample.[13]

-

Experimental Protocol:

-

A thin film sample (~0.2-0.5 mm thick) is prepared, often by melt-pressing under the same thermal conditions used in DSC analysis to ensure comparable morphology.

-

The sample is mounted in a diffractometer.

-

The sample is scanned with monochromatic X-ray radiation (commonly Cu Kα) over a range of 2θ angles (e.g., 5° to 40°).[14][15]

-

The resulting diffractogram shows peaks at specific angles corresponding to the d-spacings of the crystal lattice planes. The positions and intensities of these peaks are used to identify the crystal form (e.g., for α-iPP, characteristic peaks appear at 2θ ≈ 14.1°, 16.8°, 18.5°).[15][16]

-

Polarized Optical Microscopy (POM)

-

Principle: POM is used to visually observe the supermolecular crystalline structures (spherulites) in a polymer.[17] Because crystalline regions are birefringent, they rotate polarized light and appear bright with characteristic patterns (like a "Maltese cross") against a dark background under crossed polarizers.[18][19] This allows for the direct measurement of spherulite size and observation of nucleation density.

-

Experimental Protocol:

-

A very thin layer of the polymer is pressed between two glass slides on a hot stage.

-

The sample is heated above its melting point to erase thermal history, then cooled at a controlled rate.

-

The growth of spherulites from nuclei is observed in real-time through the microscope as the sample crystallizes.[20]

-

Images are captured at various stages of crystallization to analyze the final morphology, including the size, number, and perfection of the spherulites.[21]

-

Caption: Standard workflow for characterizing DMDBS-nucleated polymers.

Conclusion

The mechanism of action of DMDBS as a nucleating agent is a prime example of supramolecular chemistry applied to polymer science. By dissolving in the polymer melt and subsequently self-assembling into a pervasive nanofibrillar network upon cooling, DMDBS provides a template for highly efficient heterogeneous nucleation. This leads to a refined crystalline microstructure characterized by smaller, more numerous spherulites, which in turn enhances the thermal, mechanical, and optical properties of the final material. Understanding this intricate mechanism and the protocols for its characterization is crucial for the rational design and optimization of advanced polymer composites.

References

- 1. researchgate.net [researchgate.net]

- 2. Application of solubility parameters in 1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol organogel in binary organic mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-Pressure Crystallization of iPP Nucleated with 1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. poj.ippi.ac.ir [poj.ippi.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Investigating the Nucleation Effect of DMDBS on Syndiotactic Polypropylene from the Perspective of Chain Conformation | Semantic Scholar [semanticscholar.org]

- 9. Effect of DMDBS on Crystallization Behavior of Polypropylene [plaschina.com.cn]

- 10. researchgate.net [researchgate.net]

- 11. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 12. Quantitative DSC Assessment of the Polymorph-Specific Crystallinity of Poly(Lactic Acid) and the Impact of a Self-Assembling Nucleating Agent and PEG Plasticizer [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Investigation of Crystallization, Morphology, and Mechanical Properties of Polypropylene/Polypropylene-Polyethylene Block Copolymer Blends | MDPI [mdpi.com]

- 15. The Crystallization Morphology and Conformational Changes of Polypropylene Random Copolymer Induced by a Novel β-Nucleating Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. emanalhajji.weebly.com [emanalhajji.weebly.com]

- 19. Spherulite (polymer physics) - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Unveiling the Nanoscale Architecture: A Technical Guide to the Self-Assembly of Dimethyldibenzylidene Sorbitol in Polymers

For Researchers, Scientists, and Drug Development Professionals

Dimethyldibenzylidene sorbitol (DMDBS), a third-generation sorbitol-based clarifying agent, has garnered significant attention across various industries for its remarkable ability to enhance the properties of polymers.[1][2] This in-depth technical guide delves into the core principles of DMDBS self-assembly within polymer matrices, providing a comprehensive overview of its mechanism of action, the resultant impact on polymer properties, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of DMDBS in their respective fields.

The Core Mechanism: From Dissolution to Fibrillar Networks

At elevated temperatures, DMDBS dissolves in the molten polymer, forming a homogeneous solution.[3][4] As the polymer melt cools, the solubility of DMDBS decreases, leading to its precipitation and subsequent self-assembly into a three-dimensional, nanoscale fibrillar network.[3][4] This network, composed of fibrils with diameters typically in the range of 5-10 nm, permeates the entire polymer matrix.[2] The formation of this intricate network is the cornerstone of DMDBS's efficacy as a nucleating and clarifying agent.

The self-assembly process is driven by non-covalent interactions, primarily hydrogen bonding between the sorbitol moieties of the DMDBS molecules. This intricate dance of molecular recognition leads to the formation of elongated fibrillar structures that serve as heterogeneous nucleation sites for the polymer chains during crystallization.

Figure 1: Self-assembly pathway of DMDBS in a polymer matrix.

Impact on Polymer Properties: A Quantitative Overview

The formation of the DMDBS fibrillar network has a profound impact on the thermal, mechanical, and optical properties of the host polymer. The vast surface area provided by the nanofibrils leads to a significant increase in the number of nucleation sites, resulting in a higher crystallization temperature and a faster crystallization rate.[1][5] This, in turn, leads to the formation of smaller and more numerous spherulites, which is the primary reason for the enhanced optical clarity of the polymer.[6]

Thermal Properties

The addition of DMDBS significantly increases the crystallization temperature (Tc) of polymers like polypropylene (PP). This allows for faster processing cycles in industrial applications.

| DMDBS Concentration (wt%) | Polymer Matrix | Peak Crystallization Temperature (°C) | Reference |

| 0.0 | Polypropylene (PP) | ~110-115 | [7] |

| 0.1 | Polypropylene (PP) | ~125 | [8] |

| 0.3 | Polypropylene (PP) | ~128 | [8] |

| 0.5 | Polypropylene (PP) | ~130 | [8] |

| 0.3 | Polypropylene Block Copolymer | Increased by ~16°C | [1][9] |

| 0.4 | Polypropylene (PP) | ~125 | [7] |

| 1.0 | Polypropylene (PP) | ~127 | [7] |

| 2000 ppm (0.2%) | Isotactic Polypropylene (iPP) | 125 | [7] |

Table 1: Effect of DMDBS Concentration on the Peak Crystallization Temperature of Polypropylene.

Mechanical Properties

The refined crystalline morphology induced by DMDBS also leads to improvements in the mechanical properties of the polymer, such as flexural modulus and tensile strength.[6][10]

| DMDBS Concentration (wt%) | Additive | Polymer Matrix | Flexural Modulus (MPa) | % Increase | Reference |

| - | - | Isotactic Polypropylene (iPP) | ~1780 | - | [10] |

| 0.25 | DMDBS | Isotactic Polypropylene (iPP) | - | - | |

| 0.0001 | DMDBS + Acid Blue 74 | Isotactic Polypropylene (iPP) | 1838.5 | 3.25 | [11] |

| 0.005 | DMDBS + Pigment Blue 15 | Isotactic Polypropylene (iPP) | 1957.4 | 9.9 | [11] |

| - | DMDBS + Pigment Blue 29 | Isotactic Polypropylene (iPP) | 1933.8 | 8.6 | [10][11] |

Table 2: Effect of DMDBS and Additives on the Flexural Modulus of Isotactic Polypropylene.

| Polymer | Tensile Strength (psi) | Tensile Modulus (psi) | Elongation at Break (%) | Reference |

| Polypropylene (Homopolymer) | 4,800 | 195,000 | 12 | [12] |

| Polypropylene (Copolymer) | 4,800 | - | 23 | [12] |

Table 3: Typical Mechanical Properties of Polypropylene (for baseline comparison).

Optical Properties

One of the most significant benefits of using DMDBS is the dramatic improvement in the optical clarity of semi-crystalline polymers. The reduction in spherulite size to below the wavelength of visible light minimizes light scattering, resulting in lower haze and higher clarity.[13]

| DMDBS Concentration (wt%) | Additive | Polymer Matrix | Haze (%) | Yellowness Index (YI) | Reference |

| - | - | Isotactic Polypropylene (iPP) | - | 12.21 | [10] |

| Nucleated | - | Isotactic Polypropylene (iPP) | 32.3 | 19.89 | [10] |

| Nucleated | Pigment Blue 15 | Isotactic Polypropylene (iPP) | 21.3 | ~0 (at 0.0001 wt%) | [10] |

| Nucleated | Pigment Blue 29 | Isotactic Polypropylene (iPP) | 21.3 | Reduced to level of pure iPP | [10] |

Table 4: Effect of DMDBS and Additives on the Optical Properties of Isotactic Polypropylene.

Experimental Protocols

A variety of analytical techniques are employed to characterize the self-assembly of DMDBS and its effect on polymer properties. The following sections provide detailed methodologies for key experiments.

Figure 2: Experimental workflow for DMDBS-polymer characterization.

Sample Preparation

Melt Blending:

-

Dry the polymer pellets and DMDBS powder to remove any moisture.

-

Pre-mix the desired weight percentages of the polymer and DMDBS.

-

Melt-blend the mixture using a twin-screw extruder or an internal mixer at a temperature above the melting point of the polymer (e.g., 180-210°C for polypropylene).[1]

-

Ensure a sufficient mixing time (e.g., 5-10 minutes) to achieve a homogeneous dispersion of DMDBS in the polymer melt.[14]

Specimen Fabrication:

-

For thermal and mechanical testing, prepare standardized specimens by compression molding or injection molding the melt-blended material.

-

For microscopy, thin films can be cast from the melt.

Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of DMDBS on the crystallization and melting behavior of the polymer.

Protocol:

-

Accurately weigh 5-10 mg of the sample into an aluminum DSC pan.

-

Place the pan in the DSC instrument.

-

Heat the sample to a temperature well above its melting point (e.g., 200°C for polypropylene) at a controlled rate (e.g., 10°C/min) to erase the thermal history.[14][15]

-

Hold the sample at this temperature for a few minutes (e.g., 3-5 minutes).

-

Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition temperature to observe the crystallization exotherm.[14][15]

-

Reheat the sample at the same controlled rate to observe the melting endotherm.[14][15]

-

The peak of the exothermic curve during cooling corresponds to the peak crystallization temperature (Tc).

Rheological Analysis

Objective: To investigate the formation of the DMDBS fibrillar network in the polymer melt.

Protocol:

-

Use a rotational rheometer with a parallel-plate or cone-and-plate geometry.

-

Place a sample of the polymer-DMDBS blend between the plates and heat it to a temperature where the polymer is molten and DMDBS is dissolved.

-

Perform a temperature sweep by cooling the sample at a controlled rate (e.g., 5°C/min).[1]

-

Monitor the storage modulus (G'), loss modulus (G"), and complex viscosity (η*) as a function of temperature.

-

A sharp increase in viscosity and storage modulus at a temperature above the polymer's crystallization temperature indicates the formation of the DMDBS fibrillar network.[1]

Microscopy

Scanning Electron Microscopy (SEM):

-

Cryo-fracture the polymer sample in liquid nitrogen to expose the internal morphology.

-

Mount the fractured surface onto an SEM stub using conductive carbon tape.

-

Sputter-coat the sample with a thin layer of a conductive metal (e.g., gold or palladium) to prevent charging under the electron beam.

-

Image the surface at various magnifications to observe the DMDBS fibrillar network and the polymer spherulite structure.

Transmission Electron Microscopy (TEM):

-

Embed the polymer sample in an epoxy resin.

-

Use an ultramicrotome to cut ultra-thin sections (typically 50-100 nm thick).[16][17]

-

Collect the sections on a TEM grid.

-

If necessary, stain the sections with a heavy metal salt (e.g., uranyl acetate or lead citrate) to enhance contrast.

-

Image the sections in the TEM to visualize the fine details of the DMDBS nanofibrils.

Small-Angle X-ray Scattering (SAXS)

Objective: To characterize the size, shape, and arrangement of the self-assembled DMDBS fibrils.

Protocol:

-

Prepare a thin film or a capillary sample of the polymer-DMDBS blend.

-

Mount the sample in the SAXS instrument.

-

Perform in-situ measurements by heating the sample to the molten state and then cooling at a controlled rate while collecting scattering patterns at regular intervals.

-

Analyze the scattering data to determine the fibril diameter, length, and the overall network structure.

Applications and Future Perspectives

The ability of DMDBS to finely tune the crystalline morphology of polymers opens up a wide range of applications. In the packaging industry, it is used to produce highly transparent containers and films. In the automotive sector, it enhances the mechanical performance of polymer components. For drug development professionals, the self-assembling nature of DMDBS and its derivatives offers intriguing possibilities for creating controlled-release drug delivery systems and scaffolds for tissue engineering.

Future research is expected to focus on developing new sorbitol-based derivatives with enhanced functionalities, exploring their self-assembly in a wider range of polymer systems, and harnessing their potential in advanced applications such as organic electronics and smart materials. A deeper understanding of the intricate interplay between the chemical structure of the sorbitol derivative, the polymer matrix, and the processing conditions will be crucial for unlocking the full potential of this fascinating class of self-assembling molecules.

References

- 1. poj.ippi.ac.ir [poj.ippi.ac.ir]

- 2. precisionpunch.com [precisionpunch.com]

- 3. MyScope [myscope.training]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. High-Pressure Crystallization of iPP Nucleated with 1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effect of DMDBS on Crystallization Behavior of Polypropylene [plaschina.com.cn]

- 9. poj.ippi.ac.ir [poj.ippi.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tapplastics.com [tapplastics.com]

- 13. specialchem.com [specialchem.com]

- 14. The Influence of DMDBS on Crystallization Behavior and Crystalline Morphology of Weakly-Phase-Separated Olefin Block Copolymer | MDPI [mdpi.com]

- 15. hitachi-hightech.com [hitachi-hightech.com]

- 16. Behind the Scenes: A Look into Biological Sample Preparation for TEM [scienceservices.de]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 1,3:2,4-Bis(3,4-dimethylbenzylidene) Sorbitol (DMDBS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of 1,3:2,4-Bis(3,4-dimethylbenzylidene) sorbitol (DMDBS), a highly effective nucleating and clarifying agent for polymers. This document details the synthesis, molecular architecture, stereochemical considerations, and spectroscopic characterization of DMDBS. Furthermore, it elucidates the mechanism of its self-assembly into fibrillar networks, which is fundamental to its industrial applications. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the field.

Molecular Structure and Properties

1,3:2,4-Bis(3,4-dimethylbenzylidene) sorbitol (DMDBS) is a derivative of D-sorbitol, a sugar alcohol. Its chemical structure is characterized by a sorbitol backbone with two 3,4-dimethylbenzylidene groups attached via acetal linkages at the 1,3 and 2,4 hydroxyl positions.[1] This arrangement results in a rigid, "butterfly-like" conformation, which is crucial for its function.[2] The two hydrophobic 3,4-dimethylbenzylidene "wings" and the hydrophilic sorbitol "body" impart an amphiphilic nature to the molecule, driving its self-assembly in various media.[2]

Physicochemical Properties

A summary of the key physicochemical properties of DMDBS is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₀O₆ | [1] |

| Molecular Weight | 414.49 g/mol | |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | > 250 °C | [4] |

| Solubility | Soluble in organic solvents; insoluble in water. | [1][3] |

| Optical Rotation | +45.0° to +51.0° (c=1, pyridine) | [5] |

Table 1: Physicochemical Properties of DMDBS

Spectroscopic Data

The molecular structure of DMDBS has been confirmed through various spectroscopic techniques, primarily FTIR and NMR.

| Spectroscopic Technique | Peak/Signal | Assignment | Reference |

| FTIR (cm⁻¹) | ~1098 | C-O-C stretching vibration of the acetal structure. | [6] |

| Absence of peak near 1710 | Disappearance of the C=O stretching vibration from the 3,4-dimethylbenzaldehyde precursor. | [6] | |

| ¹H NMR (δ, ppm) | 2.2 | Protons of the four equivalent methyl groups (-CH₃) on the phenyl rings. | |

| 4.4 and 4.8 | Protons of the acetal rings. | ||

| 7.2 | Aromatic protons of the 3,4-dimethylphenyl rings. |

Table 2: Spectroscopic Data for DMDBS

Stereochemistry

The stereochemistry of DMDBS is fundamentally derived from its precursor, D-sorbitol, which is a chiral molecule. The formation of the two acetal linkages at the 1,3 and 2,4 positions of the sorbitol backbone locks the molecule into a specific, rigid conformation. This process creates a fused bicyclic system with a chiral architecture.[1]

The systematic name, 1,3:2,4-bis-O-(3,4-dimethylbenzylidene)-D-sorbitol, specifies the connectivity of the benzylidene groups to the D-sorbitol backbone. The chirality of the starting D-sorbitol dictates the absolute configuration of the resulting DMDBS molecule. While multiple stereoisomers are theoretically possible during the synthesis, the 1,3:2,4-isomer is the thermodynamically favored and commercially relevant product. A detailed crystallographic analysis would be required to definitively assign the stereochemistry at all chiral centers.

Synthesis of DMDBS

DMDBS is synthesized via an acid-catalyzed condensation reaction between one mole of D-sorbitol and two moles of 3,4-dimethylbenzaldehyde.[4][7] The reaction involves the formation of two acetal linkages, with the concurrent elimination of two molecules of water.

Caption: Workflow for the synthesis of DMDBS.

Detailed Experimental Protocol

This protocol is a composite of several published methods and aims to provide a reproducible procedure for the synthesis of DMDBS with a high yield.

Materials:

-

D-Sorbitol

-

3,4-Dimethylbenzaldehyde

-

p-Toluenesulfonic acid monohydrate (p-TsOH) or Methanesulfonic acid (MSA)

-

Cyclohexane

-

Methanol

-

Sodium bicarbonate solution (2%)

-

Deionized water

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap

-

Heating mantle

-

Büchner funnel and filter flask

-

Vacuum oven

Procedure:

-

Charging the Reactor: In a round-bottom flask, combine D-sorbitol (1.0 eq), 3,4-dimethylbenzaldehyde (2.1-2.3 eq), cyclohexane, and methanol. A typical solvent ratio is 2:1 v/v cyclohexane to methanol.

-

Initiating the Reaction: Begin stirring the mixture and add the acid catalyst (e.g., p-TsOH, ~0.1 eq).

-

Reaction under Reflux: Heat the mixture to reflux. Water produced during the reaction is removed azeotropically using the Dean-Stark trap to drive the reaction to completion. The reaction is typically monitored for several hours (e.g., 4-10 hours).[4][8]

-

Work-up:

-

Cool the reaction mixture. The product may precipitate or form a gel.

-

Filter the crude product.

-

Neutralize any remaining acid by washing the solid with a sodium bicarbonate solution.

-

Wash the product sequentially with hot water and an organic solvent like cyclohexane or methanol to remove unreacted starting materials and by-products.

-

-

Drying: Dry the purified product in a vacuum oven at an elevated temperature (e.g., 110 °C) to obtain DMDBS as a fine white powder.[7]

Mechanism of Action as a Nucleating Agent

DMDBS is highly valued for its role as a nucleating agent in polymers, particularly polypropylene. Its mechanism of action is a multi-step process involving self-assembly into a supramolecular structure.

Upon cooling from a polymer melt, the dissolved DMDBS molecules self-assemble via non-covalent interactions, primarily hydrogen bonding and π-π stacking, to form a nanoscale, three-dimensional fibrillar network.[2] This network provides a vast surface area for heterogeneous nucleation of the polymer. The DMDBS fibrils act as templates, reducing the energy barrier for polymer crystallization and promoting the formation of smaller, more uniform spherulites.[2] This results in improved mechanical properties and optical clarity of the polymer.

Caption: Mechanism of DMDBS as a nucleating agent.

Conclusion

1,3:2,4-Bis(3,4-dimethylbenzylidene) sorbitol (DMDBS) is a molecule with a well-defined, chiral structure that is key to its function as a high-performance polymer additive. Its synthesis from renewable D-sorbitol and its ability to self-assemble into functional nanoscale networks make it a subject of continued interest in materials science. This guide has provided a detailed overview of its molecular structure, stereochemistry, synthesis, and mechanism of action, offering a valuable resource for researchers and professionals in related fields. Further investigation into the precise solid-state packing and the influence of different stereoisomers could provide even deeper insights into the structure-property relationships of this versatile molecule.

References

- 1. Buy Dimethyldibenzylidene sorbitol (EVT-356896) | 135861-56-2 [evitachem.com]

- 2. Dimethyldibenzylidene Sorbitol (DMDBS) [benchchem.com]

- 3. DMDBS (Maxlear RY698N) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]

- 4. CN114315853B - Preparation method of 3, 4-dimethylbenzylidene sorbitol - Google Patents [patents.google.com]

- 5. 1,3:2,4-Bis-O-(3,4-dimethylbenzylidene)-D-sorbitol | 135861-56-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. US20060079720A1 - Method for preparing acetal-containing compositions - Google Patents [patents.google.com]

- 8. WO2016071921A2 - A novel route for preparation of l,3:2,4-bis-(3,4- d im eth ylb enzylidene)so rb ito l - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Thermal Properties of Dimethyldibenzylidene Sorbitol (DMDBS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyldibenzylidene sorbitol (DMDBS), a third-generation sorbitol-based nucleating agent, plays a pivotal role in modifying the crystalline structure and enhancing the physical properties of various polymers.[1] Its efficacy is intrinsically linked to its thermal behavior, including its melting point, crystallization characteristics, and thermal stability. This technical guide provides an in-depth analysis of the thermal properties of DMDBS, offering a valuable resource for researchers, scientists, and professionals in drug development and material science. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and presents a visual workflow for characterization.

Introduction to Dimethyldibenzylidene Sorbitol (DMDBS)

1,3:2,4-bis-O-(3,4-dimethylbenzylidene)-D-sorbitol, commonly known as DMDBS, is a white to off-white crystalline solid.[2][3] It is widely utilized as a clarifying and nucleating agent, particularly in polypropylene and other semi-crystalline polymers.[2] The primary mechanism of action involves its dissolution in the polymer melt at elevated temperatures and subsequent self-assembly into a nanofibrillar network upon cooling.[4] This network provides a high surface area for heterogeneous nucleation, accelerating the crystallization rate of the polymer and resulting in a finer crystal structure.[2] This modification of the polymer's morphology leads to enhanced mechanical strength, stiffness, and optical clarity in the final product.[2]

Quantitative Thermal Properties of DMDBS

The thermal characteristics of DMDBS are crucial for its application and processing. The following table summarizes the key quantitative thermal properties reported in the literature. It is important to note that some properties, such as the crystallization temperature, are highly dependent on the surrounding medium (e.g., solvent or polymer matrix) and experimental conditions.

| Thermal Property | Value | Notes |

| Melting Point (Tm) | 258.4 - 275 °C | The melting point can vary slightly depending on the purity and the experimental method used. Some sources indicate a range, while others provide a specific value. |

| Transformation/Recrystallization Temperature | ~226 °C | This is a critical temperature below the melting point where a crystalline transformation occurs, influencing its solubility and nucleating efficiency.[5] |

| Decomposition Temperature | > 300 °C | DMDBS exhibits good thermal stability and decomposes at temperatures significantly above its melting point.[3] A safety data sheet reports a decomposition temperature of 262 °C at 101.3 kPa. |

| Glass Transition Temperature (Tg) | Not explicitly reported for pure DMDBS | The glass transition temperature for pure, amorphous DMDBS is not well-documented in the reviewed literature. For sorbitol, a related compound, the Tg is approximately 267 K (-6 °C).[6] |

| Crystallization Temperature (Tc) | Dependent on matrix and concentration | The crystallization of pure DMDBS from a molten state is not a standard reported value. Its crystallization from a polymer melt (phase separation temperature) is a key parameter in its function as a nucleating agent and varies with the polymer type and DMDBS concentration. For example, in a polypropylene copolymer, the phase separation temperature was observed to be around 156-169 K (-117 to -104 °C), which is likely a misinterpretation of the original text and should be in Celsius. A more likely phase separation temperature in polypropylene is in the range of 156-169 °C.[1] |

Experimental Protocols for Thermal Analysis

The characterization of the thermal properties of DMDBS is primarily conducted using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. It is employed to determine melting points, crystallization temperatures, glass transitions, and heats of fusion.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of powdered DMDBS into a standard aluminum DSC pan.

-

Hermetically seal the pan to ensure a closed system, especially if there is a possibility of sublimation or decomposition.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min). This will determine the melting point and heat of fusion.

-

Cooling Scan: Cool the sample from the molten state back to ambient temperature at a controlled cooling rate (e.g., 10 °C/min). This can provide information on the crystallization behavior.

-

Second Heating Scan: Reheat the sample under the same conditions as the first heating scan. This is often used to study the thermal history effects and to obtain a clearer glass transition signal if the sample can be amorphized.

-

-

Data Analysis:

-

The melting temperature (Tm) is typically determined as the peak temperature of the endothermic melting event.

-

The crystallization temperature (Tc) is determined as the peak temperature of the exothermic crystallization event during cooling.

-

The glass transition temperature (Tg) is observed as a step-like change in the baseline of the heat flow signal.

-

The heat of fusion (ΔHf) is calculated by integrating the area under the melting peak.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

Methodology:

-

Sample Preparation:

-

Place a small, accurately weighed amount of DMDBS (typically 5-15 mg) into a TGA crucible (e.g., alumina or platinum).

-

-

Instrument Setup:

-

Position the crucible in the TGA furnace.

-

Purge the furnace with a controlled atmosphere, typically an inert gas like nitrogen or an oxidative gas like air, at a specific flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

-

-

Data Analysis:

-

The TGA thermogram plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

-

The onset of decomposition is identified as the temperature at which a significant mass loss begins.

-

The derivative of the TGA curve (DTG curve) can be plotted to show the rate of mass loss as a function of temperature, with peaks indicating the temperatures of maximum decomposition rates.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the thermal characterization of DMDBS using DSC and TGA.

Caption: Workflow for Thermal Analysis of DMDBS.

Signaling Pathways and Logical Relationships

In the context of its primary application, the "signaling pathway" of DMDBS is not a biological one but rather a physical process of self-assembly and nucleation induction in a polymer matrix.

Caption: DMDBS Nucleation Mechanism in a Polymer Matrix.

Conclusion

Dimethyldibenzylidene sorbitol is a material of significant industrial importance, and a thorough understanding of its thermal properties is essential for optimizing its performance as a nucleating agent. This guide has provided a consolidated overview of its key thermal characteristics, standardized experimental protocols for its analysis, and a visual representation of the analytical workflow and its mechanism of action. While the melting and decomposition behaviors are well-documented, further research to precisely determine the glass transition temperature of pure DMDBS would be beneficial for a more complete thermal profile. The presented information serves as a valuable foundational resource for scientists and engineers working with this versatile additive.

References

- 1. poj.ippi.ac.ir [poj.ippi.ac.ir]

- 2. DMDBS (Maxlear RY698N) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]

- 3. Buy Dimethyldibenzylidene sorbitol (EVT-356896) | 135861-56-2 [evitachem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The role of solubility and critical temperatures for the efficiency of sorbitol clarifiers in polypropylene - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01917B [pubs.rsc.org]

- 6. Sorbitol based glass matrices enable Dynamic Nuclear Polarization beyond 200 K - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Clarity: A Technical Guide to the Discovery and History of Sorbitol-Based Clarifying Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbitol-based clarifying agents have revolutionized the polypropylene (PP) industry by transforming it from a translucent, commodity plastic to a clear, high-performance material suitable for a vast range of applications, including demanding markets such as food packaging and medical devices. This technical guide provides an in-depth exploration of the discovery and historical development of these remarkable additives. It details the journey from the initial synthesis of dibenzylidene sorbitol (DBS) to the advanced, third-generation clarifying agents in use today. The core of this guide focuses on the scientific principles underpinning their function, including the mechanism of fibrillar network formation and the subsequent nucleation of polymer crystallization. Comprehensive quantitative data on the performance of various agents are presented in tabular format for clear comparison. Furthermore, this guide offers detailed experimental protocols for the synthesis of these agents and the evaluation of their performance in polypropylene, providing a valuable resource for researchers and professionals in the field.

Introduction: The Quest for Transparent Polypropylene

Polypropylene, a versatile and cost-effective polymer, has long been a material of choice for numerous applications. However, its inherent semi-crystalline nature results in the formation of large spherulites during solidification from the melt. These spherulites, being larger than the wavelength of visible light, scatter light and impart a hazy, translucent appearance to the material. This opacity limited the use of polypropylene in applications where clarity is paramount.

The challenge, therefore, was to control the crystallization process of polypropylene to produce spherulites smaller than the wavelength of light, thereby reducing light scattering and enhancing transparency. This need spurred the development of nucleating agents, additives designed to promote the formation of a high density of small crystals. Among the most successful of these are the sorbitol-based clarifying agents.

The Genesis of Sorbitol-Based Clarifying Agents: A Historical Perspective

The journey of sorbitol-based clarifying agents began with the synthesis of 1,3:2,4-dibenzylidene sorbitol (DBS), a derivative of the sugar alcohol sorbitol. Initially recognized for its ability to form gels in organic solvents, its potential as a clarifying agent for polymers was a later and transformative discovery.

-

First Generation: Dibenzylidene Sorbitol (DBS) The earliest commercially successful sorbitol-based clarifying agent was DBS. While effective in reducing haze, it suffered from drawbacks such as imparting an undesirable taste and odor to the polymer, limiting its use in food contact applications.

-

Second Generation: Substituted Dibenzylidene Sorbitols (e.g., MDBS, DMDBS) To address the organoleptic issues of DBS, researchers developed substituted derivatives. By adding methyl or other alkyl groups to the benzylidene rings, compounds like 1,3:2,4-bis(p-methylbenzylidene) sorbitol (MDBS) and 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol (DMDBS) were created. These second-generation agents offered improved organoleptic properties and enhanced clarifying efficiency. DMDBS, in particular, became a benchmark for high-performance clarification.

-

Third Generation: Enhanced Performance and Processing Further research led to the development of third-generation clarifying agents. These compounds, often featuring modifications to the sorbitol backbone or different substitution patterns on the aromatic rings, provide even greater clarity, improved mechanical properties, and a wider processing window. They are designed for superior solubility in the polymer melt and more efficient nucleation, allowing for lower processing temperatures and faster cycle times.

The Mechanism of Clarification: From Molecules to Macro-Clarity

The remarkable clarifying effect of sorbitol-based agents stems from their ability to self-assemble into a three-dimensional fibrillar network within the molten polymer. This network acts as a template for the crystallization of the polymer, leading to a high density of very small spherulites.

The process can be broken down into the following key stages:

-

Dissolution: The clarifying agent is compounded with the polypropylene and heated above the polymer's melting point. The agent dissolves in the molten polymer to form a homogeneous solution.

-

Self-Assembly and Fibril Formation: As the molten polymer cools, the clarifying agent becomes supersaturated and begins to self-assemble through a combination of hydrogen bonding and π-π stacking interactions between the molecules. This self-assembly process leads to the formation of a network of long, thin nanofibrils.

-

Nucleation of Polymer Crystallization: The vast surface area of this fibrillar network provides a high density of nucleation sites for the polypropylene chains to crystallize upon.

-

Formation of Small Spherulites: The high nucleation density leads to the simultaneous growth of a large number of small spherulites. Because these spherulites are smaller than the wavelength of visible light, light scattering is significantly reduced, resulting in a highly transparent material.

Clarification Mechanism Workflow

Quantitative Performance Data

The effectiveness of sorbitol-based clarifying agents is quantified by measuring their impact on the optical and mechanical properties of polypropylene. The following tables summarize key performance data for different generations of these additives.

Table 1: Effect of Clarifying Agent Type and Concentration on the Optical Properties of Polypropylene

| Clarifying Agent | Concentration (wt%) | Haze (%) | Clarity (%) | Reference |

| None | 0 | > 50 | < 20 | [1][2] |

| DBS | 0.2 | ~25 | ~70 | [3] |

| MDBS | 0.2 | ~15 | ~85 | [1] |

| DMDBS | 0.2 | < 10 | > 90 | [1][2] |

| DMDBS | 0.4 | < 8 | > 92 | [2] |

| Third-Generation | 0.2 | < 7 | > 95 | [4][5] |

Table 2: Effect of Clarifying Agent Type and Concentration on the Thermal and Mechanical Properties of Polypropylene

| Clarifying Agent | Concentration (wt%) | Peak Crystallization Temperature (°C) | Flexural Modulus (MPa) | Notched Izod Impact Strength (kJ/m²) | Reference |

| None | 0 | ~110 | ~1500 | ~3.5 | [1][6] |

| DBS | 0.2 | ~120 | ~1600 | ~3.2 | [3] |

| MDBS | 0.2 | ~122 | ~1650 | ~3.0 | [1] |

| DMDBS | 0.2 | ~125 | ~1750 | ~2.8 | [1][6] |

| DMDBS | 0.4 | ~128 | ~1850 | ~2.5 | [2] |

| Third-Generation | 0.2 | > 130 | > 1900 | ~2.7 | [4][5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative sorbitol-based clarifying agent and the evaluation of its performance in polypropylene.

Synthesis of 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol (DMDBS)

DMDBS Synthesis Workflow

Materials:

-

D-Sorbitol

-

3,4-Dimethylbenzaldehyde

-

Methanol

-

Cyclohexane

-

p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

-

Sodium bicarbonate or other suitable base for neutralization

-

Reaction vessel equipped with a mechanical stirrer, thermometer, condenser, and a Dean-Stark trap

Procedure:

-

Charge the reaction vessel with D-sorbitol, 3,4-dimethylbenzaldehyde (in a molar ratio of approximately 1:2.2), methanol, and cyclohexane.

-

Begin stirring the mixture and add the acid catalyst (e.g., 1-2 mol% relative to sorbitol).

-

Heat the reaction mixture to reflux (typically around 65-75 °C).

-

Continuously remove the water formed during the reaction via azeotropic distillation using the Dean-Stark trap to drive the reaction to completion.

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC).

-

Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.

-

Neutralize the acid catalyst by adding a solution of sodium bicarbonate.

-

Filter the crude product and wash it sequentially with water and a suitable organic solvent (e.g., methanol or cyclohexane) to remove unreacted starting materials and byproducts.

-

Dry the purified product under vacuum at an elevated temperature (e.g., 80-100 °C) to obtain the final DMDBS powder.

Preparation of Clarified Polypropylene Samples

Materials and Equipment:

-

Polypropylene (homopolymer or random copolymer) powder or pellets

-

Sorbitol-based clarifying agent powder

-

Twin-screw extruder for compounding

-

Injection molding machine

-

Standard test specimen molds (e.g., for tensile, flexural, and impact testing)

Procedure:

-

Dry Blending: Dry blend the polypropylene powder/pellets with the desired concentration of the clarifying agent (e.g., 0.1 - 0.5 wt%).

-

Compounding: Melt-compound the dry blend using a twin-screw extruder. The extruder temperature profile should be set to ensure complete melting of the polypropylene and dissolution of the clarifying agent (typically 200-240 °C).

-

Pelletizing: Extrude the molten blend through a die and pelletize the strands.

-

Drying: Dry the compounded pellets in an oven to remove any residual moisture.

-

Injection Molding: Injection mold the pellets into standard test specimens using an injection molding machine. The molding parameters (melt temperature, mold temperature, injection speed, and cooling time) should be carefully controlled and recorded as they can significantly influence the final properties of the material.

Evaluation of Clarified Polypropylene Properties

The performance of the clarifying agent is assessed by characterizing the optical and mechanical properties of the injection-molded specimens according to standardized test methods.

5.3.1. Optical Properties

-

Haze and Luminous Transmittance: Measured according to ASTM D1003 using a haze meter or a spectrophotometer.[7][8][9] Haze is a measure of the light scattering by the material, with lower values indicating better clarity. Luminous transmittance is the percentage of incident light that passes through the specimen.

5.3.2. Mechanical Properties

-

Flexural Properties (Flexural Modulus and Flexural Strength): Determined according to ISO 178 or ASTM D790 using a three-point bending test.[10][11][12][13] The flexural modulus is a measure of the material's stiffness, while the flexural strength is the maximum stress the material can withstand before yielding in a bending test.

-

Impact Strength (Notched Izod or Charpy): Measured according to ISO 179 (Charpy) or ASTM D256 (Izod).[14][15][16][17][18] This test determines the material's resistance to fracture from a sudden impact.

5.3.3. Thermal Properties

-

Crystallization Temperature (Tc) and Melting Temperature (Tm): Determined using Differential Scanning Calorimetry (DSC). An increase in the crystallization temperature upon addition of the clarifying agent indicates its effectiveness as a nucleating agent.

Future Outlook

The development of sorbitol-based clarifying agents is an ongoing field of research. Future innovations are likely to focus on:

-

Fourth-Generation and Beyond: The development of even more efficient clarifying agents that can provide exceptional clarity at very low concentrations.

-

Sustainability: The use of bio-based raw materials for the synthesis of sorbitol and benzaldehyde derivatives.

-

Multifunctional Additives: The design of clarifying agents that also impart other desirable properties, such as antistatic or antimicrobial characteristics.

-

Application in Other Polymers: Exploring the use of sorbitol-based clarifying agents in other semi-crystalline polymers beyond polypropylene.

Conclusion

The discovery and continuous development of sorbitol-based clarifying agents have been instrumental in expanding the applications of polypropylene. Through a sophisticated mechanism of self-assembly and nucleation, these additives have enabled the production of highly transparent polypropylene with enhanced mechanical and thermal properties. The ongoing research in this field promises even more advanced and sustainable solutions in the future, further solidifying the importance of these remarkable molecules in the world of polymers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. The role of solubility and critical temperatures for the efficiency of sorbitol clarifiers in polypropylene - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01917B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Haze ASTM D1003 [intertek.com]

- 8. ASTM D1003 Standard Tests for Haze and Transmittan - chnspec.net [chnspec.net]

- 9. infinitalab.com [infinitalab.com]

- 10. testresources.net [testresources.net]

- 11. ISO 178 Plastics - Determination of Flexural Properties - ADMET [admet.com]

- 12. testometric.co.uk [testometric.co.uk]

- 13. zwickroell.com [zwickroell.com]

- 14. Charpy Impact ISO 179 [intertek.com]

- 15. sciteq.com [sciteq.com]

- 16. zwickroell.com [zwickroell.com]

- 17. plastics.ulprospector.com [plastics.ulprospector.com]

- 18. ISO 179 Plastics of Charpy impact properties_Plastic_UnitedTest - Material Testing Machine [unitedtest.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Dimethyldibenzylidene Sorbitol (DMDBS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyldibenzylidene sorbitol (DMDBS), a derivative of the naturally occurring sugar alcohol D-sorbitol, is a low-molecular-weight organic compound with significant industrial applications. Primarily recognized for its exceptional ability to act as a nucleating and clarifying agent for polymers, particularly polypropylene, DMDBS has garnered considerable attention in materials science. Its unique self-assembly into a three-dimensional fibrillar network within a polymer matrix is fundamental to its function. This technical guide provides a comprehensive overview of the chemical properties and reactivity of DMDBS, with a focus on its synthesis, structural characteristics, and key chemical transformations. Detailed experimental protocols for its synthesis and characterization are provided, alongside a quantitative summary of its physicochemical properties.

Chemical and Physical Properties

Dimethyldibenzylidene sorbitol, systematically named 1,3:2,4-bis-O-(3,4-dimethylbenzylidene)-D-sorbitol, is a white to slightly yellowish crystalline solid.[1] Its molecular structure, featuring a rigid "butterfly-shaped" conformation, is crucial for its self-assembly and nucleating properties.[2]

Physicochemical Data

The key quantitative properties of DMDBS are summarized in Table 1 for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₂₄H₃₀O₆ | [3] |

| Molecular Weight | 414.50 g/mol | [2] |

| Appearance | White to off-white crystalline solid/powder | [1][2][4] |

| Melting Point | 250-265 °C | [5] |

| Solubility | Soluble in organic solvents such as DMSO; insoluble in water. | [2][6] |

| Thermal Stability | Stable under various thermal conditions, may decompose at temperatures above its melting point. | [2] |

Synthesis of Dimethyldibenzylidene Sorbitol

The synthesis of DMDBS is a classic example of acetal formation, involving the acid-catalyzed condensation reaction between D-sorbitol and 3,4-dimethylbenzaldehyde.[7] This reaction sees the nucleophilic addition of the hydroxyl groups of D-sorbitol to the carbonyl carbons of two 3,4-dimethylbenzaldehyde molecules. The reaction is driven to completion by the removal of water, often through azeotropic distillation.[7]

Chemical Reactivity and Mechanisms of Action

Acetal Hydrolysis

Under acidic conditions, the acetal linkages in DMDBS are susceptible to hydrolysis. This reaction is the reverse of its formation, yielding D-sorbitol and 3,4-dimethylbenzaldehyde.[7] The stability of the acetal groups is a critical factor in the applications of DMDBS, particularly in environments with varying pH.

Self-Assembly and Gelation

A key characteristic of DMDBS is its ability to self-assemble into a three-dimensional fibrillar network in various organic solvents and polymer melts.[7] This process is driven by non-covalent interactions, primarily hydrogen bonding between the free hydroxyl groups on the sorbitol backbone.[6] This network formation is responsible for the gelation of organic solvents and the nucleation of polymers.

Nucleating Agent in Polymers

In polymer melts, such as polypropylene, DMDBS dissolves at high temperatures. Upon cooling, it self-assembles into a nanoscale fibrillar network.[7] This network provides a large surface area for heterogeneous nucleation, accelerating the crystallization rate of the polymer and resulting in a finer crystal structure.[1] This, in turn, enhances the mechanical and optical properties of the polymer, such as stiffness and clarity.[1]

Experimental Protocols

Synthesis of Dimethyldibenzylidene Sorbitol

This protocol is based on the acid-catalyzed condensation of D-sorbitol and 3,4-dimethylbenzaldehyde.

Materials:

-

D-Sorbitol

-

3,4-Dimethylbenzaldehyde

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Acetonitrile (solvent)

-

Cyclohexane (washing solvent)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve D-sorbitol (e.g., 50 mmol) and 3,4-dimethylbenzaldehyde (e.g., 100 mmol) in acetonitrile (e.g., 100 mL) at room temperature to form a slurry.[4]

-

Add p-toluenesulfonic acid monohydrate (e.g., 10 mmol) to the mixture.[4]

-

Stir the reaction mixture vigorously for approximately 12 hours at room temperature.[4]

-

The product will form a gel-like substance. Collect the solid product by filtration.

-

Wash the collected solid sequentially with boiling deionized water (e.g., 2 x 200 mL) and cyclohexane (e.g., 2 x 200 mL), followed by another wash with boiling deionized water (e.g., 4 x 200 mL) to remove unreacted starting materials and catalyst.[4]

-

Dry the purified product in a vacuum oven at 110 °C for 12 hours to obtain DMDBS as a white powder.[4]

Characterization Methods

Objective: To identify the functional groups present in the synthesized DMDBS and confirm the formation of the acetal structure.

Sample Preparation:

-

Prepare a KBr pellet by grinding a small amount of the dried DMDBS sample (1-2 mg) with spectroscopic grade KBr (100-200 mg) into a fine powder using a mortar and pestle.

-

Transfer the mixture to a pellet press die and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

Expected Results:

-

Appearance of a strong absorption band around 1098 cm⁻¹ corresponding to the C-O-C stretching vibration of the acetal group.[8]

-

Disappearance of the characteristic C=O stretching vibration of the aldehyde precursor (around 1710 cm⁻¹).[8]

-

A broad band in the 3200-3500 cm⁻¹ region, indicative of O-H stretching from the unreacted hydroxyl groups of the sorbitol backbone.[7]

Objective: To elucidate the molecular structure of DMDBS and confirm its purity.

Sample Preparation:

-

Dissolve a small amount of the DMDBS sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Expected Results:

-

¹H NMR: A signal around δ 2.2 ppm corresponding to the protons of the four equivalent methyl groups (-CH₃) on the dimethylphenyl rings.[9]

-

¹³C NMR: Signals corresponding to the various carbon atoms in the sorbitol backbone and the dimethylphenyl groups, confirming the overall structure.

Objective: To determine the melting point and thermal stability of DMDBS.

Procedure:

-

Accurately weigh a small amount of the DMDBS sample (typically 3-5 mg) into an aluminum DSC pan.

-

Seal the pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its melting point (e.g., 300 °C).

Data Analysis:

-

The melting point (Tm) is determined as the peak temperature of the melting endotherm.

Objective: To characterize the viscoelastic properties of DMDBS in a polymer melt and determine its gelation/phase separation temperature.

Procedure:

-

Prepare a blend of the polymer (e.g., polypropylene) and DMDBS at the desired concentration.

-

Conduct temperature sweep experiments using a rheometer with a suitable geometry (e.g., cone and plate).

-

Perform the measurements in oscillatory shear at a constant frequency and strain amplitude, while scanning the temperature at a defined heating and cooling rate (e.g., 5 °C/min).[10]

Data Analysis:

-

Monitor the storage modulus (G') and loss modulus (G") as a function of temperature. A sharp increase in G' upon cooling indicates the formation of the DMDBS network.

Applications in Drug Development

While the primary application of DMDBS is in the polymer industry, its ability to form biocompatible hydrogels presents potential opportunities in drug delivery.[7] The self-assembled fibrillar network can encapsulate therapeutic agents, allowing for their controlled release.[7] This is a promising area for future research, particularly in developing stimuli-responsive drug delivery systems.

Conclusion

Dimethyldibenzylidene sorbitol is a versatile organic molecule with well-defined chemical properties and reactivity. Its synthesis is straightforward, and its ability to self-assemble into a fibrillar network underpins its significant role as a nucleating agent in the polymer industry. The characterization techniques outlined in this guide provide a robust framework for assessing the quality and performance of DMDBS. Further exploration of its gelation properties holds promise for novel applications in fields such as drug delivery and advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. US20070249850A1 - Dibenzylidene sorbitol (DBS)-based compounds, compositions and methods for using such compounds - Google Patents [patents.google.com]

- 3. CN114315853B - Preparation method of 3, 4-dimethylbenzylidene sorbitol - Google Patents [patents.google.com]

- 4. Application of solubility parameters in 1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol organogel in binary organic mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 6. The role of solubility and critical temperatures for the efficiency of sorbitol clarifiers in polypropylene - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01917B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. poj.ippi.ac.ir [poj.ippi.ac.ir]

- 9. On the Origin of the Formation and Stability of Physical Gels of Di-O-benzylidene-d-sorbitol | Semantic Scholar [semanticscholar.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Phase Behavior of iPP-DMDBS Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior of isotactic polypropylene (iPP) in the presence of 1,3:2,4-bis(3,4-dimethyldibenzylidene) sorbitol (DMDBS), a highly effective nucleating and clarifying agent. Understanding the intricate interplay between these two components is crucial for controlling the morphology, and consequently, the physical and optical properties of iPP-based materials. This is of particular relevance in fields where iPP is utilized for applications demanding high clarity and specific mechanical performance, including advanced packaging and medical devices.

Core Concepts: The iPP-DMDBS System

Isotactic polypropylene is a semi-crystalline polymer that, in its neat form, crystallizes into large spherulitic structures. These structures scatter light, resulting in a hazy or opaque appearance. DMDBS is a clarifying agent that, when added to iPP, dramatically improves its transparency.[1] This is achieved by inducing the formation of a high density of small crystallites, which are too small to significantly scatter visible light.[2]

The phase behavior of the iPP-DMDBS system is best described by a simple binary monotectic phase diagram.[3][4] At high temperatures, DMDBS is soluble in the molten iPP.[5] However, upon cooling, the behavior of the system is highly dependent on the concentration of DMDBS.

Key phase transitions and phenomena include:

-

Homogeneous Solution: At temperatures above the dissolution line, iPP and DMDBS form a single-phase, homogeneous liquid.[6]

-

Liquid-Liquid Phase Separation (LLPS): For iPP/DMDBS mixtures with more than 2 wt% of DMDBS, liquid-liquid phase separation can occur at elevated temperatures.[3][4]

-

DMDBS Crystallization: Upon cooling, DMDBS crystallizes from the iPP melt at a temperature higher than the crystallization temperature of iPP itself.[7][8] It self-assembles into a three-dimensional network of nanofibrils.[8][9]

-

iPP Nucleation and Crystallization: The DMDBS fibrillar network provides a vast surface area for the heterogeneous nucleation of iPP.[5][6] This leads to a significant increase in the crystallization temperature and a much finer crystalline morphology of the iPP.[5][8]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the thermal and mechanical properties of iPP-DMDBS systems.

Table 1: Thermal Properties of iPP-DMDBS Systems

| DMDBS Concentration (wt%) | iPP Crystallization Onset Temperature (°C) | iPP Peak Crystallization Temperature (°C) | Reference |

| 0 | - | ~115 | [5] |

| 0.2 - 1.0 | Significant Increase | ~130-132 | [3][5] |

| > 1.0 | - | Little further increase | [5] |

Table 2: Influence of DMDBS on iPP Mechanical Properties

| DMDBS Concentration (wt%) | Tensile Strength | Elastic Modulus | Impact Strength | Reference |

| Neat iPP | - | - | 3.47 kJ/m² | [10] |

| 0.15 | Significant Increase | Significant Increase | - | [2] |

| 0.7 | 15% Increase | 55% Increase | - | [8] |

| - | - | - | 3.69 kJ/m² (6.3% increase) | [10] |

Experimental Protocols

The characterization of iPP-DMDBS systems typically involves a combination of thermal analysis, structural analysis, and morphological observation techniques.

Differential Scanning Calorimetry (DSC)

Purpose: To determine the crystallization and melting temperatures of iPP and DMDBS.

Methodology:

-

A small sample (typically 5-10 mg) of the iPP-DMDBS blend is sealed in an aluminum pan.

-

The sample is heated to a temperature well above the melting point of iPP (e.g., 250 °C) and held for a few minutes to erase any prior thermal history.[5]

-

The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below the glass transition of iPP. The exothermic peak corresponding to iPP crystallization is recorded.[5]

-

Subsequently, the sample is heated again at a controlled rate (e.g., 10 °C/min) to observe the endothermic melting peak of iPP.[7]

Wide-Angle X-ray Diffraction (WAXD)

Purpose: To identify the crystalline phases of iPP (α, β, γ) and to determine the degree of crystallinity.

Methodology:

-

A thin film or molded plaque of the iPP-DMDBS sample is prepared.

-

The sample is mounted in a WAXD instrument.

-

X-rays are directed at the sample, and the diffraction pattern is recorded over a range of 2θ angles.

-

The positions and intensities of the diffraction peaks are used to identify the crystal structures present and to calculate the overall crystallinity.[7]

Rheology

Purpose: To study the viscoelastic properties of the iPP-DMDBS melt and to detect the formation of the DMDBS fibrillar network.

Methodology:

-

The iPP-DMDBS blend is loaded into a rheometer with a parallel plate or cone-and-plate geometry.

-

Dynamic temperature sweep experiments are performed by cooling the molten sample from a high temperature (e.g., 240 °C) at a constant rate while applying a small-amplitude oscillatory shear at a fixed frequency.[11]

-

The storage modulus (G'), loss modulus (G''), and complex viscosity (η*) are monitored as a function of temperature. A sharp increase in viscosity and elasticity indicates the formation of the DMDBS network.[11][12]

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate the fundamental relationships and workflows in the study of iPP-DMDBS systems.

Conclusion

The addition of DMDBS to iPP provides a powerful method for tailoring the properties of this versatile polymer. By understanding the fundamental phase behavior, including the dissolution of DMDBS, its subsequent crystallization into a fibrillar network, and its role in nucleating iPP, researchers and engineers can effectively control the final morphology and, consequently, the optical and mechanical performance of iPP materials. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for the systematic investigation and optimization of iPP-DMDBS systems for a wide range of applications.

References

- 1. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. poj.ippi.ac.ir [poj.ippi.ac.ir]

- 12. researchgate.net [researchgate.net]

Unveiling the Core Principles of Polymer Nucleation by DMDBS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals